![molecular formula C25H27NO4 B2477669 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid CAS No. 2137656-13-2](/img/structure/B2477669.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid is a complex organic compound with the molecular formula C25H27NO4 and a molecular weight of 405.49 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid typically involves the protection of the amino group of decahydroquinoline-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of decahydroquinoline-3-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the decahydroquinoline-3-carboxylic acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure with a pyrrolidine ring instead of a decahydroquinoline ring.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Contains a piperidine ring and is used in similar applications.
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid is unique due to its decahydroquinoline ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid (commonly referred to as Fmoc-DQCA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 351.37 g/mol
- CAS Number : 2137656-13-2
Fmoc-DQCA exhibits its biological activity primarily through interactions with cellular targets such as tubulin. Studies have shown that modifications to the fluorenone scaffold can enhance binding affinity to tubulin, leading to disruption of microtubule dynamics, which is crucial for cell division and proliferation.
Antitumor Activity
Research indicates that Fmoc-DQCA demonstrates significant antiproliferative effects on various cancer cell lines. The compound's mechanism involves:
- Inhibition of Cell Proliferation : Fmoc-DQCA has been shown to inhibit the growth of cancer cells in vitro, as evidenced by assays measuring cell viability and proliferation.
- Induction of Apoptosis : Flow cytometry analyses reveal that treatment with Fmoc-DQCA leads to an increase in apoptotic cells, suggesting it triggers programmed cell death pathways.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects of Fmoc-DQCA on MCF-7 breast cancer cells.
- Results : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Apoptosis was confirmed through Annexin V staining.
-
Study on Colon Cancer Cells :
- Objective : Assess the effects on HCT116 colon cancer cells.
- Results : Fmoc-DQCA treatment resulted in G2/M phase cell cycle arrest and increased levels of cleaved caspase-3, indicating apoptosis induction.
Data Summary
Study Type | Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |
---|---|---|---|---|
In Vitro Assay | MCF-7 | 50 | 70 | Apoptosis induction |
In Vitro Assay | HCT116 | 25 | 60 | G2/M phase arrest |
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-24(28)17-13-16-7-1-6-12-23(16)26(14-17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,16-17,22-23H,1,6-7,12-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRVQGPQFGQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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